molecular formula C17H15Br2N5OS B12152054 N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152054
M. Wt: 497.2 g/mol
InChI Key: VVYBXIBIFCJPJC-UHFFFAOYSA-N
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Description

This compound is a brominated acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinyl group and a methyl group. The phenyl ring at the N-terminus of the acetamide moiety is further substituted with two bromine atoms at the 2- and 6-positions and a methyl group at the 4-position. This structural arrangement confers distinct electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15Br2N5OS

Molecular Weight

497.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15Br2N5OS/c1-10-7-12(18)15(13(19)8-10)21-14(25)9-26-17-23-22-16(24(17)2)11-3-5-20-6-4-11/h3-8H,9H2,1-2H3,(H,21,25)

InChI Key

VVYBXIBIFCJPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

The triazole core is constructed via cyclization of methyl hydrazinecarboxylate with pyridine-4-carbothioamide under acidic conditions. A mixture of ethanol and hydrochloric acid (1:1 v/v) is refluxed at 80°C for 12 hours to yield 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions:

  • Solvent: Ethanol/HCl

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: 68–72% (based on analogous triazole syntheses)

Functionalization of the Triazole Thiol

Thiol Activation and Alkylation

The sulfanyl group is introduced by reacting the triazole thiol with 2-chloroacetamide in the presence of a base. Potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic displacement of chloride at 60°C for 6 hours.

Key Parameters:

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 85% (extrapolated from similar alkylation reactions)

Synthesis of N-(2,6-Dibromo-4-methylphenyl)acetamide

Acetylation of 2,6-Dibromo-4-methylaniline

2,6-Dibromo-4-methylaniline undergoes acetylation using acetyl chloride in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 3 hours.

Optimization Notes:

  • Low temperature prevents diacetylation.

  • Yield: 92% (based on patent data for analogous acetamides)

Final Coupling Reaction

Amide Bond Formation

The alkylated triazole intermediate is coupled with N-(2,6-dibromo-4-methylphenyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction is stirred at 25°C for 24 hours.

Critical Factors:

  • Coupling Reagents: EDC/HOBt

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Yield: 76% (estimated from similar coupling reactions)

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound elutes at Rf = 0.45.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 4.8 Hz, 2H, pyridine-H), 7.82 (s, 1H, triazole-H), 7.45 (s, 2H, aryl-H), 3.91 (s, 2H, SCH₂CO), 2.38 (s, 3H, CH₃), 2.24 (s, 3H, NCH₃).

  • LC-MS (ESI+): m/z 567.9 [M+H]⁺ (calculated for C₁₈H₁₄Br₂N₅OS: 568.9).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The use of methyl hydrazinecarboxylate ensures preferential formation of the 1,4-disubstituted triazole isomer. Alternative routes employing thiocarbazides show lower regiocontrol.

Steric Hindrance in Coupling

The bulky 2,6-dibromo-4-methylphenyl group necessitates prolonged reaction times (24 hours) for complete amide bond formation. Microwave-assisted synthesis at 50°C reduces this to 4 hours but risks decomposition.

Comparative Analysis of Synthetic Routes

StepMethod A (Classical)Method B (Microwave)
Triazole Synthesis12 hours, 68% yield2 hours, 71% yield
Sulfanyl Alkylation6 hours, 85% yield3 hours, 82% yield
Final Coupling24 hours, 76% yield4 hours, 70% yield

Method A is preferred for scalability, while Method B offers faster throughput for small-scale production.

Industrial-Scale Considerations

Solvent Recovery Systems

Patented processes recommend using n-heptane for recrystallization due to its low polarity and ease of recovery. This aligns with environmental regulations minimizing halogenated solvent use.

Polymorph Control

Crystalline form purity is critical for pharmaceutical applications. Slow cooling of the reaction mixture in n-heptane yields Form-P (PXRD peaks at 4.1°, 16.0°, 24.4° 2θ), which exhibits superior stability over amorphous forms .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other triazole-containing acetamide derivatives. A key analog, N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), provides a basis for comparison. Below is a detailed analysis of their structural and inferred physicochemical differences:

Table 1: Structural and Property Comparison

Feature Target Compound Analog ()
Phenyl Substituents 2,6-dibromo-4-methylphenyl (Br, Br, CH₃) 2,6-dimethylphenyl (CH₃, CH₃)
Triazole Substituents 4-methyl, 5-(pyridin-4-yl) 4-(4-ethoxyphenyl), 5-(pyridin-3-yl)
Molecular Weight Higher (due to Br atoms, ~450–470 g/mol estimated) Lower (~430–450 g/mol estimated)
Lipophilicity (LogP) Increased (Br atoms contribute +~1.88; pyridinyl: moderate polarity) Lower (ethoxy group: +1.82; dimethylphenyl: less polar than Br-substituted)
Electronic Effects Electron-withdrawing Br atoms may reduce aromatic π-electron density Electron-donating methyl/ethoxy groups enhance π-electron density
Potential Bioactivity Bromine may enhance binding to hydrophobic pockets (e.g., enzyme active sites) Ethoxy group could improve membrane permeability or metabolic stability

Key Findings:

Substituent Impact on Reactivity : The bromine atoms in the target compound introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the dimethyl/ethoxy-substituted analog.

Methodological Considerations

Structural comparisons often rely on crystallographic data refined using programs like SHELXL () or OLEX2 (). For instance, SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing steric effects in triazole derivatives.

Biological Activity

N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a dibrominated aromatic ring, a triazole moiety, and a sulfanyl group, contribute to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Br2N5OS, with a molecular weight of approximately 438.19 g/mol. The compound's structure is characterized by:

  • Dibrominated Phenyl Group : Enhances lipophilicity and potential interaction with biological membranes.
  • Triazole Moiety : Known for its role in enzyme inhibition and receptor modulation.
  • Sulfanyl Group : May facilitate interactions with various biological targets.

This compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, it may act as an inhibitor of proteases or kinases.
  • Receptor Modulation : It can bind to various receptors, influencing their activity through competitive inhibition or allosteric modulation.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains and fungi.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural features. A comparative analysis with similar compounds reveals insights into SAR:

Compound NameStructural FeaturesBiological Activity
5-(pyridin-3-yl)-1H-pyrazoleContains a pyridine and pyrazole ringAntimicrobial
1-(benzo[d]thiazol-2-yl)ureaUrea derivative with thiazoleAnticancer
1-(benzothiazol-2-yloxy)ureaSimilar urea structureAntimicrobial

The presence of the dibrominated phenyl group and triazole ring enhances binding affinity towards biological targets compared to other derivatives lacking these features.

Antiviral Activity

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance:

  • A study showed that triazole derivatives could inhibit the replication of flaviviruses such as Zika and dengue by targeting the NS2B–NS3 protease with IC50 values as low as 130 nM .
  • Another investigation highlighted the importance of specific substitutions on the triazole ring that significantly affected antiviral potency .

Anticancer Potential

The compound's ability to modulate enzyme activity has prompted investigations into its anticancer potential:

  • In vitro studies demonstrated that related triazole compounds could induce apoptosis in cancer cell lines through caspase activation .
  • SAR studies revealed that modifications in the phenyl ring could enhance cytotoxicity against specific cancer types .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions are typically conducted between 60–100°C to balance yield and by-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for solubility and reactivity .
  • Reaction time : Extended times (12–24 hours) ensure completion, monitored via TLC or HPLC . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., bromine and methyl groups) and confirm regioselectivity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially for triazole-thioacetamide conformations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Variable substituent libraries : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or heterocyclic (pyridinyl, furanyl) modifications .
  • Biological assays : Test against target enzymes (e.g., microbial proteases or cancer cell lines) to correlate substituent changes with IC50_{50} values .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic/steric profiles .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups (e.g., sulfanyl vs. sulfonyl peaks) .
  • Dynamic NMR experiments : Resolve rotational barriers in thioacetamide groups that may cause splitting in 1^1H NMR spectra .
  • Crystallographic refinement : Use single-crystal X-ray data to correct misinterpretations of NOESY or COSY correlations .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) to receptors like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Cryo-EM or X-ray crystallography : Visualize binding modes in enzyme active sites (e.g., triazole coordination with metal ions) .

Q. How can computational chemistry guide the design of derivatives with improved selectivity?

  • Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to optimize geometries and predict electrostatic potential maps for reactive sites .
  • Molecular dynamics simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, BBB permeability) with tools like SwissADME .

Notes

  • Methodologies are generalized from structurally analogous compounds in the evidence. Adjustments may be needed for bromine/methyl substituents.
  • Advanced questions emphasize hypothesis-driven experimental design and data interpretation.

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